CYN 154806

描述

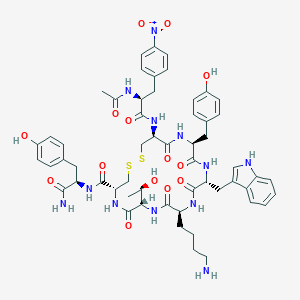

The compound "(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide" is a macrocyclic peptide derivative with a complex architecture. Key features include:

- Macrocyclic core: A 20-membered ring system incorporating two sulfur atoms (1,2-dithia) and five nitrogen atoms (pentazacycloicosane).

- Substituents: A 4-nitrophenyl group (electron-withdrawing aromatic moiety). 4-Hydroxyphenylmethyl and indol-3-ylmethyl groups (hydrophobic/aromatic interactions). 4-Aminobutyl and acetamido side chains (polar functionality for solubility or binding). Stereochemical specificity (4R,7S,10S,13R,16S,19S) critical for structural integrity .

属性

IUPAC Name |

(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H68N12O14S2/c1-30(69)48-56(80)66-47(54(78)62-42(49(58)73)23-33-12-18-37(71)19-13-33)29-84-83-28-46(65-51(75)43(60-31(2)70)24-32-10-16-36(17-11-32)68(81)82)55(79)63-44(25-34-14-20-38(72)21-15-34)52(76)64-45(26-35-27-59-40-8-4-3-7-39(35)40)53(77)61-41(50(74)67-48)9-5-6-22-57/h3-4,7-8,10-21,27,30,41-48,59,69,71-72H,5-6,9,22-26,28-29,57H2,1-2H3,(H2,58,73)(H,60,70)(H,61,77)(H,62,78)(H,63,79)(H,64,76)(H,65,75)(H,66,80)(H,67,74)/t30-,41+,42-,43+,44+,45-,46-,47+,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTVTSXTFYXNSG-HDNDNHAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H68N12O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件: CYN154806 是通过固相多肽合成 (SPPS) 合成的,这种方法允许将氨基酸依次添加到不断增长的肽链中。合成涉及使用受保护的氨基酸,这些氨基酸与树脂结合的肽链偶联。 保护基团被除去,肽从树脂上裂解,得到最终产物 .

工业生产方法: 虽然 CYN154806 的具体工业生产方法没有得到广泛的记录,但一般方法涉及大规模 SPPS,然后使用高效液相色谱 (HPLC) 进行纯化。 纯化的肽然后被冻干,以获得固体形式的最终产物 .

化学反应分析

反应类型: CYN154806 在其合成过程中主要经历肽键形成和二硫键形成。 该化合物在生理条件下稳定,不易发生氧化、还原或取代反应 .

常用试剂和条件:

肽键形成: 使用受保护的氨基酸、偶联试剂如 N,N'-二异丙基碳二亚胺 (DIC) 以及活化剂如羟基苯并三唑 (HOBt)。

二硫键形成: 通过使用碘或空气氧化等试剂对半胱氨酸残基进行氧化来实现

科学研究应用

Pharmacological Applications

Anticancer Activity :

Research has indicated that this compound exhibits potential anticancer properties. Studies suggest that its structural components may interact with specific cancer cell pathways to inhibit growth and induce apoptosis. For instance, the indole moiety is known for its biological activity against various cancer types due to its ability to modulate signaling pathways involved in cell proliferation and survival .

Targeted Drug Delivery :

The compound's unique structure allows for the development of targeted drug delivery systems. By conjugating this molecule with specific ligands or nanoparticles, it can be directed towards cancer cells or other diseased tissues. This specificity can enhance the efficacy of chemotherapy while minimizing side effects on healthy tissues .

Biochemical Research

Enzyme Inhibition Studies :

The compound has been evaluated for its ability to inhibit certain enzymes implicated in disease processes. For example, the presence of amino acid residues can be crucial in designing inhibitors for proteases involved in cancer metastasis. The compound's interaction with these enzymes can provide insights into new therapeutic strategies .

Biomarker Discovery :

Due to its complex structure and interactions within biological systems, this compound may serve as a potential biomarker for specific diseases. Its metabolites could be studied in various biological fluids to identify disease states or treatment responses .

Case Studies

Combination Therapies :

Recent studies have explored the use of this compound in combination therapies with other agents. For instance, combining it with radiolabeled somatostatin receptor binding compounds has shown promise in enhancing the therapeutic effects against neuroendocrine tumors. This approach leverages the compound's properties to improve targeting and reduce systemic toxicity .

Clinical Trials :

Ongoing clinical trials are assessing the safety and efficacy of formulations containing this compound in treating various malignancies. Preliminary results indicate improved patient outcomes when used alongside traditional therapies .

作用机制

CYN154806 通过选择性结合生长抑素受体亚型 2 (SST2) 发挥作用,从而抑制生长抑素的结合。 这种拮抗作用阻断了 SST2 介导的下游信号通路,这些通路参与各种生理过程,如激素分泌、细胞增殖和神经传递 .

类似化合物:

BIM-23056: 另一种生长抑素受体拮抗剂,具有不同的选择性特征。

RC-160: 一种生长抑素类似物,具有更广泛的受体亲和力。

比较: CYN154806 独特之处在于其对 SST2 的高度选择性,其对 SST2 的 pIC50 值为 8.58,而对其他生长抑素受体亚型的亲和力较低。 这种选择性使其成为研究 SST2 特定通路和功能的宝贵工具 .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Differences and Similarities

Key Observations:

Macrocycle Design: The target compound and Angene Chemical’s analog share a sulfur-containing macrocyclic backbone, which enhances metabolic stability compared to linear peptides .

Functional Groups : The 4-hydroxyphenyl and indole moieties in the target compound mirror features in NSAID conjugates (e.g., ’s Compound 11), which utilize aromatic groups for hydrophobic interactions with proteins .

Stereochemical Complexity : The target’s specified stereochemistry (4R,7S,10S, etc.) is critical for activity, as seen in ’s synthetic strategies for chiral macrocycles .

Physicochemical Properties and Drug Likeness

Table 2: Predicted Properties vs. Analogs

生物活性

The compound (4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide is a complex molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups including amides and hydroxy groups. Its intricate design suggests potential interactions with various biological targets.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. A study highlighted its ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and inflammation .

Anticancer Activity

Preliminary investigations have shown that the compound possesses anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It demonstrated efficacy against several bacterial strains in laboratory settings. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Signaling Pathways : Influences pathways involved in cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : Reduces oxidative stress in neuronal cells.

- Membrane Disruption : Alters the integrity of microbial cell membranes leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。